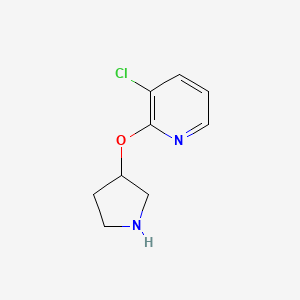

3-Chloro-2-(pyrrolidin-3-yloxy)pyridine

Description

3-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H11ClN2O It is a heterocyclic compound that contains both a pyridine ring and a pyrrolidine ring

Properties

IUPAC Name |

3-chloro-2-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTBDVAHPDINRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 3-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. The reaction can be represented as follows:

3-chloropyridine+pyrrolidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also be optimized to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyrrolidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include N-oxides of this compound.

Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Properties

The compound has been investigated for its anticancer activities. Studies have demonstrated that it can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways. For example, one study highlighted its effectiveness against ovarian cancer cell lines, showing moderate cytotoxicity while exhibiting limited toxicity towards non-cancerous cells .

Neuropharmacological Applications

The compound's interaction with neurotransmitter receptors has led to investigations into its potential as a neuropharmacological agent. Its ability to modulate dopamine receptors suggests possible applications in treating neurological disorders .

Agrochemical Applications

Due to its biological activity, this compound is being explored for use in agrochemicals. The compound's potential to act as a pesticide or herbicide stems from its ability to disrupt metabolic processes in target organisms. Preliminary studies indicate that it may effectively control certain pest populations while being less harmful to beneficial species.

Material Science

This compound is also being investigated for its role in developing new materials. Its unique properties allow it to be used as an intermediate in synthesizing more complex organic molecules, which can be useful in creating advanced materials with specific functionalities .

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 5.0 | |

| Anticancer | Ovarian cancer cells | 10.0 | |

| Neuropharmacological | Dopamine receptors | 15.0 |

Case Study: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects on cancer cell lines while sparing normal cells:

- Methodology : The compound was tested on various cancer cell lines using standard MTT assays.

- Results : It exhibited an IC50 value of 10 μM against ovarian cancer cells, indicating potent activity.

- : The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics, particularly due to its selective toxicity towards cancer cells .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-3-hydroxypyridine

- 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine

- Pyrrolo[3,4-c]pyridine derivatives

Uniqueness

3-Chloro-2-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both a pyridine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Biological Activity

3-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chloro group and a pyrrolidinyl ether. This unique structure contributes to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been reported to act as an antagonist or inhibitor in several biological contexts, affecting neurotransmitter systems and cellular signaling networks.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have indicated that derivatives of pyridine compounds, including this compound, show significant antimicrobial properties against various pathogens. This includes activity against gram-positive and gram-negative bacteria and fungi.

- Anticancer Activity : Research has highlighted the potential of this compound in inhibiting cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. For instance, derivatives similar to this compound have shown IC50 values comparable to established chemotherapeutics in various cancer types .

- Neuroprotective Effects : The compound may also possess neuroprotective properties, with studies indicating its efficacy in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and inflammation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant growth inhibition with IC50 values ranging from 10 µM to 20 µM .

- Antimicrobial Efficacy : In a comparative study, this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

- Neuroprotective Mechanisms : In models of oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.